3-O-(Glucopyranosyluronic acid)galactopyranose
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Overview
Description
3-O-(Glucopyranosyluronic acid)galactopyranose is a disaccharide compound composed of glucopyranosyluronic acid and galactopyranose. It is an aldobiouronic acid isolated from the polysaccharides of various unicellular red algae
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-(Glucopyranosyluronic acid)galactopyranose involves the enzymatic or chemical glycosylation of galactopyranose with glucopyranosyluronic acid. The reaction conditions typically require the presence of a glycosyl donor and acceptor, along with specific catalysts to facilitate the glycosylation process .
Industrial Production Methods
Industrial production of this compound can be achieved through the cultivation of red algae, such as Porphyridium cruentum and Porphyridium purpureum, which naturally produce polysaccharides containing this compound . The polysaccharides are then extracted and purified to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-O-(Glucopyranosyluronic acid)galactopyranose undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: This reaction reduces carbonyl groups back to hydroxyl groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield glucuronic acid derivatives, while reduction can regenerate the original disaccharide .
Scientific Research Applications
3-O-(Glucopyranosyluronic acid)galactopyranose has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: It plays a role in the study of cell wall polysaccharides and their functions in algae.
Industry: It is used in the production of cosmetics and health care products due to its moisturizing and antioxidant properties
Mechanism of Action
The mechanism of action of 3-O-(Glucopyranosyluronic acid)galactopyranose involves its interaction with specific molecular targets and pathways. It can modulate cellular processes by binding to receptors or enzymes, thereby influencing biochemical pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-O-Methyl-D-glucuronic acid: Another hexuronic acid with similar biological origins.
D-Xylopyranosyl derivatives: Compounds with similar glycosidic linkages and structural features.
Uniqueness
3-O-(Glucopyranosyluronic acid)galactopyranose is unique due to its specific glycosidic linkage and the presence of both glucopyranosyluronic acid and galactopyranose units. This unique structure imparts distinct physicochemical properties and biological activities, making it valuable for various applications .
Properties
CAS No. |
62069-78-7 |
---|---|
Molecular Formula |
C12H20O12 |
Molecular Weight |
356.28 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O12/c13-1-2-3(14)8(7(18)11(21)22-2)23-12-6(17)4(15)5(16)9(24-12)10(19)20/h2-9,11-18,21H,1H2,(H,19,20)/t2-,3+,4-,5-,6+,7-,8+,9-,11+,12-/m0/s1 |
InChI Key |
GGFHJVYVXSKMOX-OOCDIRKRSA-N |
Isomeric SMILES |
C([C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O |
Origin of Product |
United States |
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